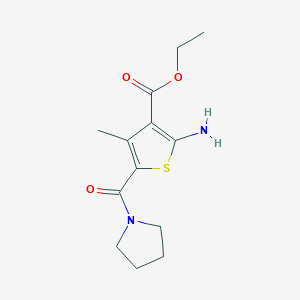

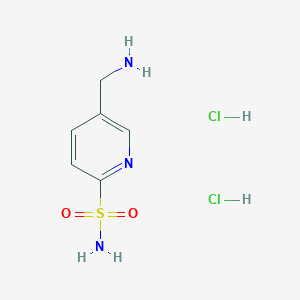

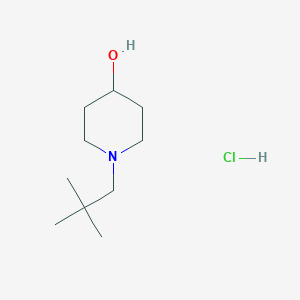

Ethyl 2-amino-4-methyl-5-(pyrrolidin-1-ylcarbonyl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-4-methyl-5-(pyrrolidin-1-ylcarbonyl)thiophene-3-carboxylate, also known as AMT, is a psychoactive drug that belongs to the class of tryptamines. It is a potent hallucinogen that has been used for recreational purposes, but it also has potential applications in scientific research. In

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Synthesis of Novel Derivatives

Ethyl 2-amino-4-methyl-5-(pyrrolidin-1-ylcarbonyl)thiophene-3-carboxylate and its derivatives play a crucial role in the synthesis of various complex organic compounds. For instance, ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate was synthesized using Gewald’s methodology and then utilized to create bis-heterocyclic monoazo dyes based on the thiophene ring, as demonstrated in the study by Karcı & Karcı (2012) (Karcı & Karcı, 2012).

Pharmacologically Active Derivatives

The compound has been used as a precursor for creating pharmacologically active derivatives. Chapman et al. (1971) explored this aspect by converting ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including 3-methylbenzo[b]thiophen derivatives, which underwent further transformations to yield pharmacologically significant compounds (Chapman, Clarke, Gore, & Sharma, 1971).

Catalysis and Reaction Mechanisms

- Catalysis in Organic Synthesis: This chemical is used as a key reactant in various organic synthesis processes. For example, Zhu et al. (2003) described its use in a phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, demonstrating its versatility in organic synthesis (Zhu, Lan, & Kwon, 2003).

Biological and Pharmacological Research

- Anti-cancer Activity: Some derivatives of this compound have shown potential as anti-cancer agents. A study by Mohareb et al. (2016) synthesized and evaluated a series of thiophene and benzothiophene derivatives, including those related to this compound, for their anti-proliferative activity against several tumor cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Mécanisme D'action

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.

Mode of Action

Given the broad range of biological activities associated with thiophene derivatives, it’s likely that this compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes .

Biochemical Pathways

Based on the known activities of thiophene derivatives, it’s likely that this compound affects pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis .

Pharmacokinetics

The compound has a molecular weight of 30633700, a density of 1338g/cm3, and a boiling point of 464596ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Based on the known activities of thiophene derivatives, it’s likely that this compound exerts effects that are anti-inflammatory, anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic .

Propriétés

IUPAC Name |

ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-3-18-13(17)9-8(2)10(19-11(9)14)12(16)15-6-4-5-7-15/h3-7,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPAZGLRNHZJAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2440940.png)

![methyl 2-(2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-2H-1,2,3,4-tetrazol-5-yl)acetate](/img/structure/B2440941.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2440954.png)

![(E)-N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2440955.png)

![2-chloro-6-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2440960.png)